molecular formula C14H12N4O3S2 B2640174 5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole CAS No. 866156-68-5

5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole

Cat. No.: B2640174
CAS No.: 866156-68-5
M. Wt: 348.4
InChI Key: PLVRRIQMWRUAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole

Historical Context and Discovery in Heterocyclic Chemistry

The discovery of this compound aligns with early-21st-century efforts to synthesize hybrid molecules that combine nitrogen- and sulfur-containing heterocycles. Benzothiadiazoles, first reported in the mid-20th century, gained prominence for their electronic properties and bioactivity. The integration of sulfonylurea groups—a hallmark of hypoglycemic agents like tolbutamide—into such frameworks emerged as a strategy to exploit synergistic effects between aromatic systems and sulfonamide pharmacophores.

This compound was first registered in PubChem on September 26, 2005, under CID 5163967, with subsequent modifications reflecting updates to its structural characterization. While its exact synthetic pathway remains unpublished in peer-reviewed literature, analogous methods for benzothiadiazole-sulfonamide hybrids often involve:

  • Sulfonylation : Introducing the p-toluenesulfonyl group via reaction of benzothiadiazole amines with sulfonyl chlorides.
  • Urea Formation : Coupling the sulfonamide intermediate with carbonylating agents to establish the urea linkage.

The compound’s design likely aimed to merge the benzothiadiazole’s rigidity—conferring metabolic stability—with the sulfonylurea’s capacity for hydrogen bonding, a critical feature for target engagement.

Key Milestones in Heterocyclic Hybrid Development
Year Development Relevance to Target Compound
1950s Benzothiadiazoles synthesized Established core scaffold
1980s Sulfonylureas developed as antidiabetics Highlighted sulfonamide bioactivity
2005 PubChem entry created (CID 5163967) Formal documentation of structure
2021 Advances in sulfonyl-triazole synthesis Validated hybrid synthetic strategies

Structural Significance of the Benzothiadiazole-Sulfonylurea Hybrid Framework

The molecular architecture of this compound (C₁₄H₁₂N₄O₃S₂, MW 348.4 g/mol) features three distinct regions:

  • Benzothiadiazole Core : A bicyclic system with alternating sulfur and nitrogen atoms, inducing electron-deficient aromaticity that facilitates π-π stacking and charge-transfer interactions.
  • Sulfonylurea Bridge : The -SO₂-NH-C(O)-NH- moiety, which introduces hydrogen-bond donor/acceptor sites critical for binding to biological targets like carbonic anhydrases or PPARγ.
  • p-Tolyl Substituent : A 4-methylphenyl group enhancing lipophilicity and directing molecular orientation in hydrophobic pockets.
Structural Data Table
Property Value Source
Molecular Formula C₁₄H₁₂N₄O₃S₂
IUPAC Name 1-(1,2,3-Benzothiadiazol-5-yl)-3-(4-methylphenyl)sulfonylurea
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC3=C(C=C2)SN=N3
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6

The benzothiadiazole’s planarity (evident in its 2D structure) and the sulfonylurea’s conformational flexibility create a duality that may enable both membrane penetration and specific protein interactions. Computational studies of similar hybrids suggest that the sulfonyl group’s electron-withdrawing nature polarizes the urea carbonyl, enhancing its hydrogen-bonding capacity.

Crystallographic data, though unavailable for this specific compound, predict a dihedral angle between the benzothiadiazole and p-tolyl rings, minimizing steric clash while allowing rotational freedom at the sulfonylurea junction. This structural plasticity is crucial for adapting to diverse binding sites, as seen in PPARγ agonists where sulfonamide orientation dictates activation efficacy.

The hybrid’s electronic profile, inferred from its InChIKey (PLVRRIQMWRUAQC-UHFFFAOYSA-N), suggests moderate polarity (XLogP3: ~2.8), balancing solubility and permeability—a trait exploited in antimicrobial and anticancer agents. Recent studies on benzimidazole-sulfonyl hybrids demonstrate how analogous structures inhibit α-amylase and carbonic anhydrase IX, underscoring the therapeutic potential of such architectures.

Properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-9-2-5-11(6-3-9)23(20,21)17-14(19)15-10-4-7-13-12(8-10)16-18-22-13/h2-8H,1H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVRRIQMWRUAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: The reduction of the nitro group to an amino group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbonyl groups play a crucial role in binding to these targets, often through hydrogen bonding or covalent interactions. This binding can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,2,3-Benzothiadiazole vs. 1,3,4-Thiadiazole Derivatives

The substitution of the benzothiadiazole core with a smaller 1,3,4-thiadiazole ring (e.g., in 5-({[(4-Methylphenyl)sulfonyl]carbamoyl}amino)-1,3,4-thiadiazole-2-sulfonamide, ) reduces aromaticity and molecular weight (C₁₀H₁₁N₅O₅S₃, 377.41 g/mol). This structural simplification may improve metabolic stability but decrease π-π stacking interactions in biological targets .

Substituent Position and Type
  • Sulfonamide vs. Carboxylate Esters: The compound ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate () replaces the sulfonamide with a carboxylate ester (C₁₄H₁₆N₄O₃S, ~344.37 g/mol). This substitution likely increases lipophilicity, enhancing membrane permeability but reducing water solubility . 5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid () introduces a sulfanyl group and carboxylic acid (C₁₀H₈N₂O₂S₂, 252.31 g/mol), favoring ionic interactions and acidity (pKa ~2–3 for carboxylic acid) .

Functional Group Modifications

Cyclopropyl Substituents

The analog 2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole (, C₁₃H₁₄N₄O₃S₂, 374.46 g/mol) incorporates a cyclopropyl group on the thiadiazole ring.

Sulfonamide vs. Urea Linkages
  • The parent compound’s urea linkage (–NH–C(O)–NH–) contrasts with sulfonamide (–SO₂–NH–) derivatives. Urea groups exhibit stronger hydrogen-bond donor capacity, which may enhance binding affinity in receptor-ligand interactions .

Biological Activity

5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole is a compound that belongs to a class of benzothiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H12N4O3S2
  • Molecular Weight : 336.40 g/mol
  • CAS Number : 60198-63-2

Research indicates that compounds similar to this compound often interact with various biological pathways. For instance, benzothiadiazole derivatives have been shown to exhibit potent inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical in pain modulation and inflammation management .

Antitumor Activity

Benzothiadiazole derivatives are being investigated for their potential antitumor effects. A study highlighted that certain benzothiazole compounds demonstrate selective cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The specific compound under discussion has not been extensively studied in this context; however, its structural similarities suggest potential antitumor activity .

Anti-inflammatory Effects

The dual inhibition of sEH and FAAH by related benzothiadiazole compounds has been associated with significant anti-inflammatory effects. These compounds may alleviate pain without the adverse effects commonly associated with traditional analgesics . The inhibition of these enzymes leads to increased levels of endocannabinoids, which modulate pain perception and inflammation.

Case Studies

  • Study on Antinociceptive Properties : In vivo studies involving benzothiadiazole derivatives showed promising results in reducing pain responses in animal models. The compounds were administered at varying doses, demonstrating dose-dependent analgesic effects without significant side effects on locomotor activity .
  • Mechanism Exploration : Research into the mechanisms of acquired resistance to related compounds revealed that alterations in aryl hydrocarbon receptor (AhR) signaling pathways could influence the efficacy of these drugs in cancer treatment . This highlights the need for further investigation into how structural modifications can enhance or diminish biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiadiazole derivatives. Variations in substituents on the aromatic rings can significantly impact their potency and selectivity for target enzymes. For example, studies have shown that trifluoromethyl groups enhance enzyme interactions while maintaining metabolic stability .

Compound NameIC50 (nM)Target Enzyme
Benzothiadiazole Derivative A7FAAH
Benzothiadiazole Derivative B9.6sEH

Q & A

Q. What are the standard synthetic protocols for preparing 5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiadiazole core. Key steps include:

  • Sulfonamide coupling : Reacting 4-methylbenzenesulfonamide with carbonyldiimidazole (CDI) to form the urea linkage.
  • Thiadiazole functionalization : Introducing substituents via nucleophilic substitution or cycloaddition reactions. Optimal conditions require controlled temperatures (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalytic bases like triethylamine . Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 70°C
SolventDMF/THFPolar aprotic solvents enhance reactivity
Reaction Time12–24 hrsProlonged time improves purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the urea linkage (δ ~10.5 ppm for NH protons) and sulfonamide group (δ ~7.5–8.0 ppm for aromatic protons) .
  • X-ray Diffraction : Resolves crystal packing and confirms the planar benzothiadiazole core with dihedral angles <10° between fused rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 407.05 for [M+H]⁺) and fragmentation patterns .

Q. What are the common biological assays used to evaluate its activity?

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modifications :
ModificationObserved EffectReference
4-Methylphenyl → 4-FluorophenylIncreased enzyme affinity (ΔIC₅₀ = −30%)
Urea → ThioureaEnhanced antimicrobial activity (2× MIC reduction)
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify key interactions with target proteins, such as hydrogen bonding with the sulfonamide group .

Q. How can contradictory data in biological activity reports be resolved?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤1% recommended) .
  • Compound Purity : HPLC purity ≥95% required; trace impurities (e.g., unreacted sulfonamide) may skew results . Validation Approach : Replicate assays in triplicate using standardized protocols and orthogonal techniques (e.g., SPR for binding affinity) .

Q. What computational tools predict metabolic stability and toxicity?

  • ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates parameters:
ParameterPredictionRelevance
LogP2.8 ± 0.3Moderate lipophilicity
CYP3A4 InhibitionHigh riskPotential drug-drug interactions
  • Metabolite Identification : LC-MS/MS identifies oxidation products (e.g., sulfone derivatives) .

Methodological Guidance

Designing a stability study for long-term storage

  • Conditions : Accelerated degradation at 40°C/75% RH for 6 months.
  • Analysis : Monitor via HPLC for degradation products (e.g., hydrolyzed urea) .

Resolving synthetic yield inconsistencies

  • Troubleshooting Steps :

Verify stoichiometry of sulfonamide coupling (1:1.2 molar ratio recommended) .

Optimize work-up: Use ice-cold water to precipitate impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.